molecular formula C8H19NO B2891258 3-Amino-2,4,4-trimethylpentan-1-ol CAS No. 2459962-91-3

3-Amino-2,4,4-trimethylpentan-1-ol

Cat. No. B2891258
CAS RN: 2459962-91-3
M. Wt: 145.246
InChI Key: FVTJEOFJTJODPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2,4,4-trimethylpentan-1-ol (TMP) is a highly versatile organic compound that is widely used in both the laboratory and industrial settings. It is a white, crystalline solid that is soluble in water and organic solvents. TMP is a common starting material for many organic syntheses and has a wide range of applications in the chemical, pharmaceutical and food industries.

Scientific Research Applications

Biofuel Production

A study by Cann and Liao (2009) discusses the synthesis of pentanol isomers, which are valuable as potential biofuels. These isomers, including 3-Amino-2,4,4-trimethylpentan-1-ol, are produced through microbial fermentations from amino acid substrates. Through metabolic engineering, microbial strains have been developed to improve the production of these isomers, indicating a promising avenue for sustainable biofuel production (Cann & Liao, 2009).

pH Sensing and Imaging

Diana et al. (2020) synthesized a highly water-soluble fluorescent and colorimetric pH probe utilizing a compound structurally related to 3-Amino-2,4,4-trimethylpentan-1-ol. This probe is valuable for monitoring pH changes in both acidic and alkaline solutions, offering applications in real-time intracellular pH imaging due to its high stability, selectivity, and visible naked-eye colorimetric response (Diana et al., 2020).

Biocatalytic Synthesis of Chiral Amino Alcohols

Smith et al. (2010) describe the biocatalytic synthesis of chiral amino alcohols, highlighting the importance of such compounds as biochemical and pharmaceutical intermediates. Utilizing engineered Escherichia coli, they demonstrate the synthesis of (2S,3S)-2-aminopentane-1,3-diol, showcasing the potential of biocatalysis in efficiently producing chiral amino alcohols, which are crucial in drug development and chemical manufacturing (Smith et al., 2010).

Anticancer Drug Synthesis

Basu Baul et al. (2009) discuss the synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes. These complexes, derived from compounds including 3-Amino-2,4,4-trimethylpentan-1-ol, exhibit significant in vitro cytotoxicity against various human tumor cell lines, suggesting their potential as anticancer drugs (Basu Baul et al., 2009).

Antimicrobial Agents

Dzhafarov et al. (2010) synthesized new 2-aminomethyloxy derivatives of 1-(propylsulfanyl)pentane by condensing 1-(propylsulfanyl)pentan-2-ol with formaldehyde and secondary amines. These compounds, related to 3-Amino-2,4,4-trimethylpentan-1-ol, showed promise as antimicrobial additives to lubricating oils and as antiseptics against bacteria and fungi, highlighting their potential in various antimicrobial applications (Dzhafarov et al., 2010).

Safety and Hazards

The safety data sheet for a related compound, 3-Amino-1,2-propanediol, indicates that it causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective clothing and eye protection .

properties

IUPAC Name

3-amino-2,4,4-trimethylpentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO/c1-6(5-10)7(9)8(2,3)4/h6-7,10H,5,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTJEOFJTJODPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(C(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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